molecular formula C10H6O5 B3058262 5'-Formyl-[2,2']bifuranyl-5-carboxylic acid CAS No. 886508-50-5

5'-Formyl-[2,2']bifuranyl-5-carboxylic acid

Cat. No. B3058262
CAS RN: 886508-50-5
M. Wt: 206.15 g/mol
InChI Key: AOPYILXWOOKLET-UHFFFAOYSA-N
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Description

5’-Formyl-[2,2’]bifuranyl-5-carboxylic acid is a chemical compound with the molecular formula C10H6O5 . It is also known as 5-Formyl-2-furancarboxylic Acid .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA), which can be potentially used as a monomer for biobased polyamides .


Molecular Structure Analysis

The molecular structure of 5’-Formyl-[2,2’]bifuranyl-5-carboxylic acid consists of a bifuran moiety with a formyl group at the 5’ position and a carboxylic acid group at the 5 position . The average mass of the molecule is 206.152 Da .


Physical And Chemical Properties Analysis

5’-Formyl-[2,2’]bifuranyl-5-carboxylic acid is a solid at 20 degrees Celsius . It has a melting point range of 206.0 to 212.0 degrees Celsius . The compound is sensitive to air and should be stored under inert gas .

Safety and Hazards

5’-Formyl-[2,2’]bifuranyl-5-carboxylic acid can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

5-(5-formylfuran-2-yl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPYILXWOOKLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428371
Record name 5'-Formyl-[2,2']bifuranyl-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886508-50-5
Record name 5'-Formyl-[2,2']bifuranyl-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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